4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
Description
4-Butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a butyl chain at position 4, and a 1-(dimethylamino)propyl group at position 4.
Properties
IUPAC Name |
4-butyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4S/c1-5-7-8-15-10(12-13-11(15)16)9(6-2)14(3)4/h9H,5-8H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXCLXQSSWSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C(CC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butyl-1H-1,2,4-triazole-3-thiol with 1-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol functionality enables oxidation, alkylation, and nucleophilic substitution reactions.
Oxidation to Disulfide
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) in ethanol under reflux
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Product : Symmetrical disulfide dimer
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Mechanism : Radical coupling via oxidation of -SH to -S-S-
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Yield : ~85% (estimated from analogous triazole-thiol oxidations).
S-Alkylation
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | S-Methyl derivative | 72% | |
| Benzyl chloride | Et₃N, THF, reflux | S-Benzyl derivative | 68% |
Schiff Base Formation
The amino group in the dimethylaminopropyl side chain reacts with carbonyl compounds.
Reaction with Aromatic Aldehydes
-
General Procedure :
Coordination Chemistry
The dimethylamino group and thiol act as ligands for metal ions.
Metal Complexation
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT | Cu(II)-thiolate | Antimicrobial studies | |
| Fe(NO₃)₃ | Ethanol, 50°C | Fe(III)-triazole | Catalysis |
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Stoichiometry : Typically 1:2 (metal:ligand)
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Characterization : UV-Vis (d-d transitions), ESR (for Cu²⁺).
Heterocycle Functionalization
The triazole ring participates in electrophilic substitution and cycloaddition.
Nucleophilic Substitution
The dimethylamino group facilitates quaternization reactions.
Quaternization with Alkyl Halides
| Halide | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Ethyl bromide | EtOH, 80°C | Quaternary ammonium salt | Ionic liquids |
Cross-Coupling Reactions
The triazole core enables Suzuki-Miyaura couplings for biaryl synthesis.
Palladium-Catalyzed Coupling
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. 4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol has been evaluated for its efficacy against various pathogens. Studies show that triazole derivatives can act as potent antibacterial and antifungal agents. For instance, hybrids of triazoles have demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Triazole derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For example, certain derivatives have shown significant inhibition of tyrosine kinases involved in cancer progression . The incorporation of the dimethylamino group is believed to enhance this activity.
Agricultural Applications
Fungicides
Triazole compounds are widely recognized for their role as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The application of this compound in crop protection has been explored due to its potential to enhance plant resistance against fungal pathogens.
Material Science
Corrosion Inhibition
The thiol group in this compound contributes to its effectiveness as a corrosion inhibitor for metals. Triazole-based compounds form protective layers on metal surfaces, preventing oxidation and corrosion. This application is particularly relevant in industries where metal components are exposed to harsh environments.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Structure | Contains a pyridine ring; used in various biological assays. |
| 5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | Structure | Phenyl substituent enhances lipophilicity; explored for proteomics research. |
| 4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol | Structure | Benzyl group provides different steric properties; studied for pharmacological effects. |
The distinct combination of the butyl chain and dimethylaminopropyl group alongside the thiol functionality in this compound may confer unique pharmacological properties not found in other similar compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives indicated that modifications at specific positions significantly influenced antimicrobial activity. The incorporation of electron-withdrawing groups was found to enhance efficacy against bacterial strains such as E. coli and S. aureus .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of triazoles exhibited promising cytotoxic effects against cancer cell lines like MKN-45 and H460. The modifications introduced by substituents such as dimethylamino groups were crucial for enhancing the anticancer properties of these compounds .
Mechanism of Action
The mechanism of action of 4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. The dimethylamino group may enhance its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of structurally related compounds:
Notes:
- Antimicrobial Activity: Compounds with aromatic substituents (e.g., fluorophenyl in ) show enhanced antimicrobial effects compared to alkyl-substituted derivatives. However, the dimethylamino group in the target compound may improve solubility and target binding .
- Auxin Inhibition: Yucasin’s chlorophenyl group enables specific inhibition of YUC flavin monooxygenases, a mechanism distinct from the target compound’s dimethylamino-propyl substituent .
- Synthetic Utility: Schiff base ligands (e.g., ) prioritize coordination chemistry, whereas the target compound’s butyl and dimethylamino groups suggest pharmacological applications .
Physicochemical Properties
- Solubility: The dimethylamino group increases water solubility compared to purely alkyl or aromatic substituents (e.g., ).
- Molecular Weight : The target compound (C₁₃H₂₅N₅S; MW 307.44) is heavier than Yucasin (C₈H₇ClN₄S; MW 226.68), influencing pharmacokinetics .
Biological Activity
4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique structure that includes a butyl group and a dimethylaminopropyl substituent. This compound is notable for its thiol (-SH) group, which enhances its reactivity and potential biological activities. Research into triazole derivatives has revealed a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features
- Thiol Group : Enhances reactivity and potential interactions with biological targets.
- Triazole Ring : A five-membered heterocyclic compound known for diverse pharmacological effects.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, leading to disruption of ergosterol synthesis in fungal cell membranes. Studies have shown that compounds within this class exhibit potent antifungal activity against various strains:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate to high against Candida albicans | |
| Tebuconazole | Broad-spectrum antifungal agent |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial effects. The compound's structure allows it to interact with bacterial enzymes, which can lead to cell death. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown promising MIC values against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of triazoles is attributed to their ability to scavenge free radicals. In vitro assays such as DPPH and ABTS have demonstrated the efficacy of this compound:
Structure-Activity Relationship (SAR)
The biological activity of triazoles is significantly influenced by their structural components. The presence of the butyl group and dimethylaminopropyl substituent in this compound is believed to enhance its lipophilicity and facilitate better interaction with biological targets compared to other triazole derivatives.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Antifungal Evaluation : A study evaluated the antifungal activity of various triazoles against resistant strains of fungi. The results indicated that compounds similar to this compound showed enhanced activity due to structural modifications that improved binding affinity to fungal enzymes .
- Antibacterial Screening : In a comprehensive screening of triazoles for antibacterial properties, compounds structurally related to this compound exhibited significant efficacy against multidrug-resistant strains .
Q & A
(Basic) What are the common synthesis routes for 4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with hydrazine derivatives or substituted triazole precursors. For example:
- Step 1 : Reaction of a substituted hydrazinecarbothioamide with alkylating agents under basic conditions to form the triazole-thiol core .
- Step 2 : Functionalization via Mannich reactions or alkylation to introduce the butyl and dimethylaminopropyl groups .
- Characterization : Intermediates are verified using ¹H-NMR (to confirm proton environments), LC-MS (for molecular weight validation), and elemental analysis (to ensure stoichiometric purity) .
(Basic) Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- ¹H-NMR : Identifies proton environments (e.g., signals for dimethylamino groups at δ ~2.2–2.5 ppm and thiol protons at δ ~13–14 ppm) .
- LC-MS : Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- FT-IR : Detects thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray crystallography (if crystals are obtained): Provides absolute configuration and bond-length validation .
(Advanced) How can researchers optimize reaction yields for introducing the dimethylaminopropyl substituent?
- Parameter Screening : Test solvents (e.g., ethanol vs. DMF), bases (e.g., K₂CO₃ vs. NaH), and temperature (reflux vs. room temperature) .
- Catalysis : Use phase-transfer catalysts or microwave-assisted synthesis to enhance regioselectivity .
- Computational Guidance : Apply DFT calculations to predict steric and electronic effects of substituents on reaction pathways .
(Advanced) How should discrepancies between computational (e.g., molecular docking) and experimental bioactivity data be addressed?
- Reassess Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic experimental conditions .
- Validate Assays : Repeat biological assays (e.g., enzyme inhibition) with controlled pH, temperature, and co-solvents .
- Synergistic Analysis : Cross-reference docking results with ADME predictions (e.g., LogP, solubility) to identify bioavailability bottlenecks .
(Advanced) What strategies are recommended for resolving regioselectivity challenges during alkylation of the triazole-thiol core?
- Protecting Groups : Temporarily block reactive sites (e.g., using trityl groups for -SH protection) to direct alkylation to the desired nitrogen .
- Kinetic Control : Monitor reactions via TLC/HPLC to isolate intermediates before side reactions occur .
- Theoretical Insights : Use NBO analysis to predict charge distribution and nucleophilic sites on the triazole ring .
(Advanced) How can researchers evaluate the compound’s stability under varying storage conditions?
- Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures and phase transitions .
- Accelerated Stability Studies : Store samples at -20°C, 4°C, and 25°C, then analyze degradation products via HPLC-MS over 1–6 months .
- Light Sensitivity : Expose to UV/visible light and monitor spectral changes using UV-Vis spectroscopy .
(Advanced) What computational methods are most effective for predicting metal-binding properties of this compound?
- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Cu²⁺, Zn²⁺) to identify preferred coordination sites .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox activity in metal complexes .
- Experimental Validation : Synthesize metal complexes and characterize using EPR and XAS to confirm computational predictions .
(Advanced) How can researchers design bioactivity studies to distinguish between direct and indirect mechanisms of action?
- Targeted Assays : Use knockout cell lines or RNAi to silence putative targets and observe phenotypic changes .
- Proteomics : Perform LC-MS/MS to identify protein binding partners in treated vs. control samples .
- Metabolomics : Track metabolite flux (e.g., via ¹H-NMR ) to uncover off-target effects on metabolic pathways .
(Basic) What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Collect contaminated materials in sealed containers for incineration by certified facilities .
(Advanced) How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?
- HTS Workflow : Screen against a 500+ compound library using fluorescence-based assays (e.g., ATPase activity) .
- Hit Validation : Confirm active hits with dose-response curves (IC₅₀/EC₅₀ determination) .
- Mechanistic Follow-Up : Apply SPR or ITC to measure binding kinetics and thermodynamics with purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
